molecular formula C8H11NO3.ClH<br>C8H12ClNO3 B001134 Pyridoxine hydrochloride CAS No. 58-56-0

Pyridoxine hydrochloride

Cat. No.: B001134
CAS No.: 58-56-0
M. Wt: 205.64 g/mol
InChI Key: ZUFQODAHGAHPFQ-UHFFFAOYSA-N
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Description

Pyridoxine hydrochloride is a water-soluble form of vitamin B6, which is essential for various biochemical functions in the human body. It is commonly found in foods such as meat, fish, potatoes, and non-citrus fruits. This compound is often used as a dietary supplement to prevent or treat vitamin B6 deficiency, which can lead to conditions like anemia, dermatitis, and neurological disorders .

Chemical Reactions Analysis

Oxidation Reactions

Mild Oxidation Pyridoxine hydrochloride can undergo mild oxidation, specifically at the 4-hydroxymethylene group, to yield pyridoxal hydrochloride .

Use of Manganese Dioxide Active manganese dioxide facilitates this oxidation .

Oxidizing Agents Oxidizing agents like BrO3–, HBrO2, HOBr, BrO2- , Br2O4, or [CuL]3+ can oxidize this compound .

Reaction with HBrO2 this compound reacts directly with HBrO2, reducing its concentration in oscillating reaction systems .

Reduction Reactions

Hydrogenolysis The C-OH bond of 3-hydroxypyridine derivatives, including pyridoxine, can undergo hydrogenolysis using Adam's catalyst in glacial acetic acid under hydrogen pressure .

Platinum Reduction Reduction of 3-hydroxypyridine hydrochloride with platinum in absolute ethanol yields 3-hydroxypiperidine and unsubstituted piperidine .

Quaternary Salts Reduction Quaternary 3-hydroxypyridinium salts can be reduced using platinum in ethanol under one atmosphere of hydrogen pressure .

Reactions in Oscillating Systems

Belousov-Zhabotinskii (B-Z) System this compound can perturb Belousov-Zhabotinskii oscillating reaction systems, affecting oscillation amplitude and period .

Effect on Oscillation Adding this compound to a B-Z system results in a new oscillatory state with a shorter period and reduced amplitude. The change in oscillation amplitude is proportional to the concentration of this compound .

Reaction Mechanism In B-Z systems, this compound is likely oxidized by species such as HBrO2, reducing its concentration and affecting the concentrations of other intermediates like Br2O4 and BrO2- .

Preparation of Pyridoxal or Pyridoxal Hydrochloride

Selective Oxidation this compound can be used as a starting material to produce pyridoxal or pyridoxal hydrochloride through selective oxidation in water, using a catalytic oxidation system .

Catalytic System The catalytic oxidation system includes an oxygen source (air, oxygen, or hydrogen peroxide), a catalyst (such as 2,2,6,6-tetramethyl piperidine-nitrogen-oxyradical), an inorganic salt, and an amine ligand .

Example Reaction Using 2,2,6,6-tetramethyl piperidine-nitrogen-oxyradical, cupric bromide, pyridine, and hydrogen peroxide in water at controlled temperatures can yield high pyridoxol transformation efficiency .

Complexation Reactions

Metal Complexation Pyridoxine's interaction with metal ions has been studied, influencing its determination in analytical chemistry .

Other Reactions

Reaction with Hydrazine Refluxing this compound with anhydrous hydrazine converts it to 4'-desoxypyridoxine, leaving the hydroxymethyl group at C-5' unchanged .

Azocoupling Reaction Pyridoxine reacts with diazoaryl compounds, which can be used for its determination in pharmaceutical preparations .

Data Table: Effects of Foreign Ions on this compound Determination

The following table summarizes the effects of foreign ions on the determination of this compound, based on perturbation experiments in an oscillating system :

Foreign IonEffect on Determination
Ag+Strong effect
IodideStrong effect
Cu2+Little effect
Common ionsLittle effect

These findings indicate that while some ions significantly interfere with this compound determination, others have minimal impact .

Scientific Research Applications

Medical Applications

1.1 Treatment of Vitamin B6 Deficiency

Pyridoxine hydrochloride is primarily used to treat vitamin B6 deficiency, which can lead to symptoms such as anemia, peripheral neuropathy, and seizures. It is critical for the synthesis of neurotransmitters and the metabolism of amino acids, carbohydrates, and lipids .

1.2 Management of Nausea in Pregnancy

One of the most notable applications of this compound is in the management of nausea and vomiting during pregnancy. A combination product containing doxylamine succinate and this compound has been FDA-approved for this indication . Clinical studies have demonstrated its efficacy in reducing nausea severity compared to placebo .

1.3 Neurological Disorders

Research indicates that pyridoxine may have therapeutic potential in neurological disorders such as autism spectrum disorder (ASD). Case studies have shown that combining pyridoxine with magnesium sulfate has been beneficial in managing symptoms associated with ASD . Additionally, its antioxidant properties are being explored for their potential protective effects against neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Nutritional Applications

2.1 Dietary Supplementation

This compound is often included in dietary supplements to ensure adequate intake of vitamin B6, particularly for populations at risk of deficiency, such as pregnant women and individuals with malabsorption syndromes. The bioavailability of pyridoxine from supplements is comparable to that from food sources .

2.2 Animal Nutrition

In animal husbandry, this compound is utilized as a nutritional additive to promote growth and improve feed efficiency across various species. The European Food Safety Authority (EFSA) has concluded that its use does not pose risks to consumers or the environment when administered at recommended levels .

Analytical Applications

3.1 Quality Control in Pharmaceuticals

This compound is frequently analyzed in pharmaceutical formulations to ensure quality and dosage accuracy. High-performance liquid chromatography (HPLC) methods have been developed for its quantification in various products, including nutritional drinks and tablets . These methods are crucial for maintaining compliance with regulatory standards.

Chemical Modifications and Research Innovations

Recent studies have focused on the chemical modifications of pyridoxine to enhance its biological activity. Modifications have been explored for their potential applications in treating chronic diseases such as cancer, diabetes, and hypertension . These advancements highlight the compound's versatility beyond its traditional uses.

Summary Table of Applications

Application Area Specific Uses Research Findings
MedicalTreatment of deficiency; nausea management during pregnancyEffective in reducing nausea severity; critical for neurotransmitter synthesis
NutritionalDietary supplements; animal feed additiveSafe for use in all animal species; prevents deficiency
AnalyticalQuality control in pharmaceuticalsHPLC methods developed for accurate quantification
Research InnovationsChemical modifications for enhanced efficacyPotential applications in chronic disease management

Biological Activity

Pyridoxine hydrochloride, commonly known as vitamin B6, plays a crucial role in various biochemical processes within the body. This article explores its biological activity, including its mechanisms of action, therapeutic uses, and relevant research findings.

Overview of this compound

Pyridoxine is a water-soluble vitamin that is essential for numerous physiological functions. It is primarily involved in amino acid metabolism, neurotransmitter synthesis, and the production of hemoglobin. The active form of pyridoxine in the body is pyridoxal 5'-phosphate (PLP), which serves as a coenzyme in many enzymatic reactions.

Pyridoxine functions through several mechanisms:

  • Amino Acid Metabolism : It acts as a cofactor for enzymes involved in transamination, decarboxylation, and racemization of amino acids.
  • Neurotransmitter Synthesis : Pyridoxine is vital for synthesizing neurotransmitters such as serotonin, dopamine, norepinephrine, and gamma-aminobutyric acid (GABA) .
  • Hemoglobin Production : It plays a role in heme synthesis, which is critical for oxygen transport in the blood.

Clinical Applications

This compound is used therapeutically for various conditions:

  • Vitamin B6 Deficiency : It is administered to correct deficiencies that can lead to anemia and peripheral neuropathy.
  • Nausea During Pregnancy : Often combined with doxylamine to treat nausea and vomiting in pregnant women .
  • Isoniazid-Induced Neuropathy : Used as prophylaxis against peripheral neuropathy caused by isoniazid treatment for tuberculosis .

1. Effects on Obesity and Metabolic Health

A randomized controlled trial investigated the effects of this compound supplementation on obese women. The study found that an 8-week supplementation with 80 mg/day resulted in significant reductions in body mass index (BMI), fat mass, waist circumference, and various metabolic markers such as fasting insulin and triglycerides . The results are summarized in Table 1.

VariablePyridoxine Group (n=20)Placebo Group (n=20)p-value
Weight (kg)DecreasedNo significant change0.03
BMIDecreasedNo significant change0.023
Fat Mass (kg)DecreasedNo significant change0.003
Waist Circumference (cm)DecreasedNo significant change0.005
Fasting Insulin (µU/mL)DecreasedNo significant change<0.001

This study suggests that vitamin B6 supplementation may improve body composition and metabolic health in overweight individuals.

2. Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyridoxine derivatives. Newly synthesized quaternary ammonium salts of pyridoxine demonstrated high biocidal activity against biofilm-forming bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. These compounds showed complete eradication of biofilm-embedded cells at specific concentrations, indicating potential for developing new synthetic antibiotics .

3. Neurotoxicity Concerns

While pyridoxine is generally safe, excessive intake can lead to neurotoxic effects. A case study reported an octogenarian who developed reversible sensorimotor neuropathy after prolonged high-dose pyridoxine supplementation. The patient showed significant improvement following cessation of supplementation and physiotherapy, highlighting the importance of monitoring vitamin B6 intake .

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying pyridoxine hydrochloride in complex matrices, and how are interferences addressed?

  • Answer : this compound in multicomponent formulations can be quantified using spectrophotometric or chromatographic methods. For ternary mixtures (e.g., with meclozine HCl and caffeine), derivative UV-spectrophotometry resolves overlapping spectra by applying zero-crossing or ratio derivative techniques . In pharmaceuticals, USP guidelines specify reverse-phase HPLC with UV detection (280 nm) using a C18 column, sodium hexanesulfonate as an ion-pair agent, and methanol-acetic acid-water mobile phases. Interference from excipients is minimized via sample pretreatment (e.g., centrifugation, filtration) and validation of specificity using spiked placebo samples .

Q. What stability factors must be controlled during this compound formulation development?

  • Answer : Key stability factors include pH (optimal range 2.0–3.8), protection from light (due to photosensitivity), and avoidance of oxidizing agents. Accelerated stability studies under high humidity and temperature (e.g., 40°C/75% RH) assess degradation products like pyridoxine lactone. USP dissolution testing in water (Apparatus 2, 50 rpm) confirms tablet integrity over 45 minutes, with ≥75% dissolution required .

Q. How is this compound purity validated in pharmacopeial standards?

  • Answer : Identity is confirmed via ¹H-NMR and FTIR, while purity (98–102%) is determined by HPLC with peak area normalization. Impurity profiling includes testing for related compounds (e.g., pyridoxal, pyridoxamine) using spiked reference standards. Ferric chloride colorimetric assays (orange-red complex formation) provide rapid qualitative verification .

Advanced Research Questions

Q. How can molecular docking inform the design of pyridoxine-derived multifunctional ligands for neurodegenerative diseases?

  • Answer : Pyridoxine’s hydroxyl and methyl groups serve as anchor points for triazole-based hybrids targeting acetylcholinesterase and amyloid-beta. In silico docking (e.g., AutoDock Vina) optimizes binding affinity to active sites, while in vitro assays (e.g., MTDL screens) validate inhibition. Synthetic steps include hydroxy protection (acetone/p-toluenesulfonic acid), azide-alkyne cycloaddition, and deprotection .

Q. What experimental designs assess pyridoxine’s role in modulating isoniazid-induced toxicity in vivo?

  • Answer : Rat models are dosed with isoniazid (50–100 mg/kg) ± pyridoxine (10–20 mg/kg) via oral gavage. Continuous vs. intermittent pyridoxine regimens are compared to evaluate tolerance development. Endpoints include serum ALT/AST (liver toxicity), urinary pyridoxic acid (B6 status), and histopathology of peripheral nerves. Intermittent dosing slows tolerance by reducing hepatic enzyme induction .

Q. How do biofield energy treatments alter this compound’s physicochemical properties?

  • Answer : Biofield-treated pyridoxine shows increased solubility (particle size reduction via SEM) and bioavailability (Cmax ↑15% in DSC/TGA). Thermal stability declines (melting point ↓0.2%, latent heat ↓24.5%), suggesting lattice distortion. Methodological controls include untreated samples and blinded DSC operators to avoid bias .

Q. What strategies mitigate excipient-induced viscosity in pyridoxine-containing biologics?

  • Answer : Excipients like benzenesulfonic acid (0.1–0.5% w/v) reduce viscosity by disrupting protein–excipient interactions. Rheological studies (rotational viscometry at 25°C) compare shear-thinning behavior. Compatibility is validated via stability-indicating assays (SEC-HPLC for aggregation) and accelerated storage (4°C/25°C for 6 months) .

Q. Data Analysis & Contradiction Resolution

Q. How to resolve contradictory spectrophotometric data for pyridoxine in multicomponent formulations?

  • Answer : Contradictions arise from overlapping λmax (e.g., pyridoxine at 290 nm vs. meclozine at 230 nm). Use dual-wavelength or derivative ratio methods (e.g., ²D at 320/350 nm) to isolate signals. Validate via standard addition recovery (98–102%) and cross-check with HPLC .

Q. Why do pyridoxine bioequivalence studies show variability in animal models?

  • Answer : Variability stems from species-specific PLP conversion rates (e.g., rodents vs. swine). Mitigate via controlled diets (B6-free for 2 weeks pre-study) and paired sampling (plasma + liver homogenates). FEEDAP guidelines recommend 400 µg/L in feed for uniform bioavailability .

Q. Safety & Toxicology

Q. What mechanisms underlie pyridoxine’s neurotoxic threshold in chronic dosing?

  • Answer : Doses >500 mg/day inhibit glutamic acid decarboxylase, lowering GABA and causing sensory neuropathy. In vitro models (SH-SY5Y neurons) show dose-dependent neurite retraction (IC₅₀: 1 mM). Chronic rodent studies (6 months) reveal axonal degeneration via electron microscopy, reversible upon cessation .

Properties

IUPAC Name

4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol;hydrochloride
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InChI

InChI=1S/C8H11NO3.ClH/c1-5-8(12)7(4-11)6(3-10)2-9-5;/h2,10-12H,3-4H2,1H3;1H
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InChI Key

ZUFQODAHGAHPFQ-UHFFFAOYSA-N
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Canonical SMILES

CC1=NC=C(C(=C1O)CO)CO.Cl
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Molecular Formula

C8H12ClNO3
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Related CAS

65-23-6 (Parent)
Record name Pyridoxine hydrochloride [USP:JAN]
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DSSTOX Substance ID

DTXSID1040792
Record name Pyridoxine hydrochloride
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Molecular Weight

205.64 g/mol
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Physical Description

Dry Powder, Colorless or white solid; [HSDB] White powder; [Sigma-Aldrich MSDS]
Record name 3,4-Pyridinedimethanol, 5-hydroxy-6-methyl-, hydrochloride (1:1)
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Boiling Point

Sublimes
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Solubility

1 g dissolves in about 4.5 ml water, 90 ml alcohol; sol in propylene glycol; sparingly sol in acetone; insol in ether, chloroform, Soluble in alc, acetone; slightly soluble in other organic solvents., In water, 2.2X10+5 mg/l, temp not specified.
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Vapor Pressure

0.00000006 [mmHg]
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Mechanism of Action

BRAIN GABA PRODN BEGAN TO RISE 7.5 MIN AFTER IP ADMIN OF 10 MG PYRIDOXINE HYDROCHLORIDE & CONTINUED FOR 40 MIN, THEN DECLINED., NUTRITIONAL NEED FOR VITAMIN B6 IS BASED ON ITS COENZYME FUNCTION IN AN UNUSUALLY LARGE NUMBER OF METABOLIC REACTIONS. ... REQUIRED IN METABOLISM OF AMINO ACIDS, FATS & CARBOHYDRATES & FOR SYNTHESIS OF PHYSIOLOGIC REGULATORS SUCH AS NOREPINEPHRINE, SEROTONIN & HISTAMINE., PYRIDOXAL PHOSPHATE IS INVOLVED IN SEVERAL METABOLIC TRANSFORMATIONS OF AMINO ACIDS INCLUDING DECARBOXYLATION, TRANSAMINATION, & RACEMIZATION, AS WELL AS ENZYMATIC STEPS IN METABOLISM OF SULFUR-CONTAINING & HYDROXY AMINO ACIDS. /PYRIDOXINE/, PYRIDOXINE ... IS AN ESSENTIAL PART OF THE ENZYME GLYCOGEN PHOSPHORYLASE. /PYRIDOXINE/
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Color/Form

Platelets or thick, birefringent rods from alcohol + acetone, PLATES FROM ALCOHOL, ACETONE, COLORLESS OR WHITE CRYSTALS OR WHITE CRYSTALLINE POWDER, White to practically white crystals or crystalline powder., Colorless-white platelets

CAS No.

58-56-0, 12001-77-3
Record name Pyridoxine hydrochloride
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Melting Point

207 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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